

Spectroscopic Analysis of 4-Benzyloxy-3-fluorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxy-3-fluorophenylboronic acid

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Abstract

This technical guide provides a comprehensive overview of the expected spectral data for **4-Benzyloxy-3-fluorophenylboronic acid**, a key building block in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide covers expected Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis. This document is intended to serve as a practical resource for researchers in the synthesis, characterization, and application of this and related compounds.

Introduction

4-Benzyloxy-3-fluorophenylboronic acid is a bifunctional organic compound of significant interest in fields such as medicinal chemistry and materials science. The presence of a boronic acid moiety allows for versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the benzyloxy and fluoro substituents provide opportunities for modulating steric and electronic properties, as well as for introducing specific interactions with biological targets. Accurate structural confirmation and purity assessment are paramount in the development of

novel molecules incorporating this scaffold. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide outlines the expected spectral characteristics of the title compound and provides standardized protocols for their acquisition and analysis.

Predicted Spectral Data

The following tables summarize the predicted and typical spectral data for **4-Benzyloxy-3-fluorophenylboronic acid** based on the analysis of its constituent functional groups and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for **4-Benzyloxy-3-fluorophenylboronic acid** are presented in Table 1.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
Phenyl-H (benzyl)	7.30 - 7.50	Multiplet	-
-CH ₂ - (benzyl)	~5.10	Singlet	-
Aromatic-H (phenylboronic acid ring)	6.90 - 7.80	Multiplet	J(H-F) and J(H-H)
-B(OH) ₂	4.0 - 6.0	Broad Singlet	-

Table 1: Predicted ¹H NMR Data for **4-Benzyloxy-3-fluorophenylboronic acid**. The benzylic protons are expected around 5.1 ppm.[1] The aromatic protons on the phenylboronic acid ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.[2] The boronic acid protons typically appear as a broad singlet that can exchange with D₂O.[3]

2.1.2. ¹³C NMR Spectroscopy

^{13}C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The predicted chemical shifts for **4-Benzyloxy-3-fluorophenylboronic acid** are detailed in Table 2.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Expected Coupling
Phenyl-C (benzyl)	127 - 137	-
-CH ₂ - (benzyl)	~70	-
Aromatic-C (phenylboronic acid ring)	110 - 160	C-F coupling
C-B (ipso-carbon)	130 - 140	Broad

Table 2: Predicted ^{13}C NMR Data for **4-Benzyloxy-3-fluorophenylboronic acid**. The carbon of the benzylic ether is typically found in the 60-80 ppm range.[4] Carbons in the fluorinated aromatic ring will exhibit splitting due to coupling with the fluorine atom ($^1J(\text{C-F})$ being the largest).[5][6][7] The carbon atom attached to the boron (ipso-carbon) often shows a broader signal.[8] The carbon directly bonded to the fluorine atom will appear at a downfield chemical shift and show a large one-bond C-F coupling constant.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Table 3 lists the expected characteristic absorption bands for **4-Benzyloxy-3-fluorophenylboronic acid**.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (boronic acid)	3200 - 3600	Strong, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic, -CH ₂ -)	2850 - 2960	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
B-O Stretch	1310 - 1380	Strong
C-O Stretch (aryl ether)	1200 - 1275	Strong
C-F Stretch	1000 - 1400	Strong
O-B-O Bend	650 - 700	Medium

Table 3: Predicted IR Data for **4-Benzoyloxy-3-fluorophenylboronic acid**. The O-H stretching of the boronic acid is expected to be a broad band due to hydrogen bonding.^{[10][11]} The B-O stretching vibration is a characteristic strong absorption.^{[12][13]} Aromatic ethers show a strong C-O stretching band.^{[14][15][16]} The C-F stretch also gives a strong absorption in the fingerprint region.^[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

Ion	Expected m/z	Description
[M] ⁺	246.08	Molecular Ion
[M - H ₂ O] ⁺	228.07	Loss of water from the boronic acid
[M - B(OH) ₂] ⁺	201.07	Loss of the boronic acid group
[C ₇ H ₇] ⁺	91.05	Benzyl cation (tropylium ion)
[C ₆ H ₅] ⁺	77.04	Phenyl cation

Table 4: Predicted MS Fragmentation Data for **4-Benzyloxy-3-fluorophenylboronic acid**. The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. A common fragmentation pattern for benzylic compounds is the formation of the stable tropylium ion at m/z 91.^{[18][19]} Loss of water from the boronic acid moiety is also a common fragmentation pathway.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Benzyloxy-3-fluorophenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Methanol- d_4). Ensure the sample is fully dissolved.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.
 - The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds.
 - The chemical shifts should be referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
 - Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

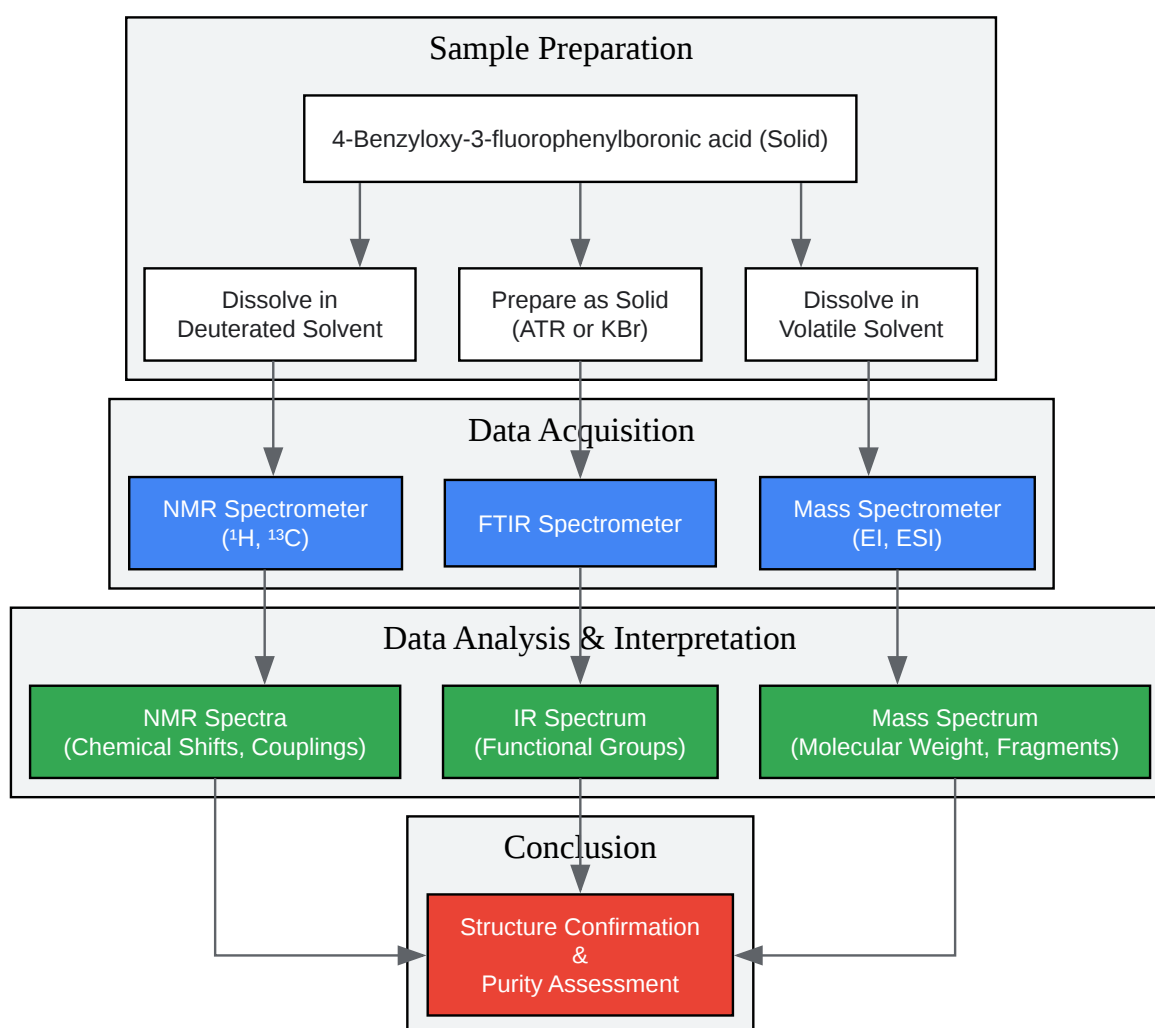
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$.

- EI-MS: Introduce the sample (often via a direct insertion probe for solids or after GC separation) into the high vacuum of the mass spectrometer where it is bombarded with electrons to induce ionization and fragmentation.
- Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Benzyloxy-3-fluorophenylboronic acid**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of **4-Benzyloxy-3-fluorophenylboronic acid**. By combining the predicted data with the detailed experimental protocols, researchers and drug development professionals can effectively characterize this and structurally related molecules. The provided workflow diagram offers a clear and logical sequence for the spectroscopic analysis process, from sample preparation to final structural confirmation. While the data presented is based on well-established spectroscopic principles and analysis of analogous compounds, it is recommended to confirm these predictions with experimental data once it becomes available.

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